

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Penten-2-one

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Compound of Interest

Compound Name: 3-Penten-2-one

Cat. No.: B6273040

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermochemical data for **3-Penten-2-one** ($\text{CH}_3\text{CH}=\text{CHCOCH}_3$), a volatile organic compound of interest in various fields of chemical research. This document collates essential thermodynamic parameters, details the experimental and computational methodologies used for their determination, and presents a key reaction pathway, offering a centralized resource for professionals working with this compound.

Core Thermochemical Data

The thermochemical properties of **3-Penten-2-one** are crucial for understanding its reactivity, stability, and behavior in chemical systems. The following tables summarize the key experimental and calculated values for its enthalpy of formation and combustion.

Table 1: Enthalpy of Formation for **3-Penten-2-one**

Phase	Enthalpy of Formation ($\Delta_f H^\circ$)	Method	Reference
Gas	-136 kJ/mol	Cm	Trifel, Smirnov, et al., 1992
Liquid	-69.5 kJ/mol	Ccb, Calculation	Clopatt, 1932; NIST

Table 2: Enthalpy of Combustion for **3-Penten-2-one**

Phase	Enthalpy of Combustion ($\Delta_c H^\circ$)	Method	Reference
Liquid	-3041 kJ/mol	Ccb	Clopatt, 1932[1]

Note: As of the latest literature review, specific experimental values for the standard entropy (S°) and ideal gas heat capacity (C_p) for **3-Penten-2-one** were not readily available in the public domain.

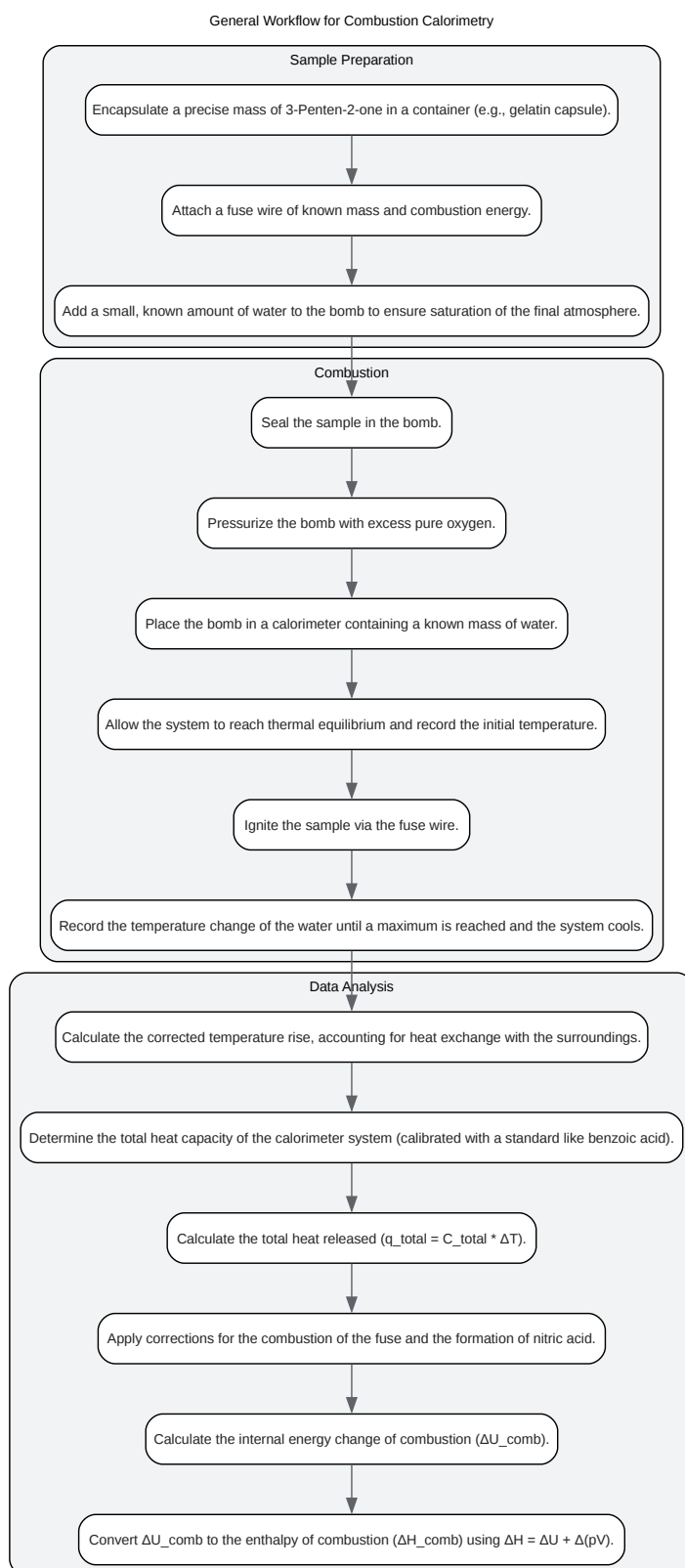
Experimental and Computational Protocols

The determination of the thermochemical data presented above relies on established experimental techniques and computational methods. While the full, detailed protocols from the original publications were not accessible for this review, the following sections describe the general principles of the cited methodologies.

Determination of Enthalpy of Combustion (Liquid Phase)

The standard enthalpy of combustion of liquid **3-Penten-2-one** was determined by combustion calorimetry (Ccb).[1] This classical technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.

A generalized experimental workflow for combustion calorimetry of a volatile liquid like **3-Penten-2-one** is as follows:



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General Workflow for Combustion Calorimetry

The heat released by the combustion reaction is absorbed by the water and the calorimeter components, leading to a measurable temperature increase. By calibrating the calorimeter with a substance of known heat of combustion (e.g., benzoic acid), the energy equivalent of the calorimeter system can be determined. This allows for the calculation of the heat of combustion of the sample.

Determination of Enthalpy of Formation (Gas Phase)

The gas-phase enthalpy of formation for **3-Penten-2-one** was determined using a method denoted as "Cm". This likely refers to a computational chemistry approach or a calculation based on reaction thermochemistry from related experimental data. Without access to the original 1992 publication by Trifel, Smirnov, et al., a definitive description of the exact methodology is not possible.

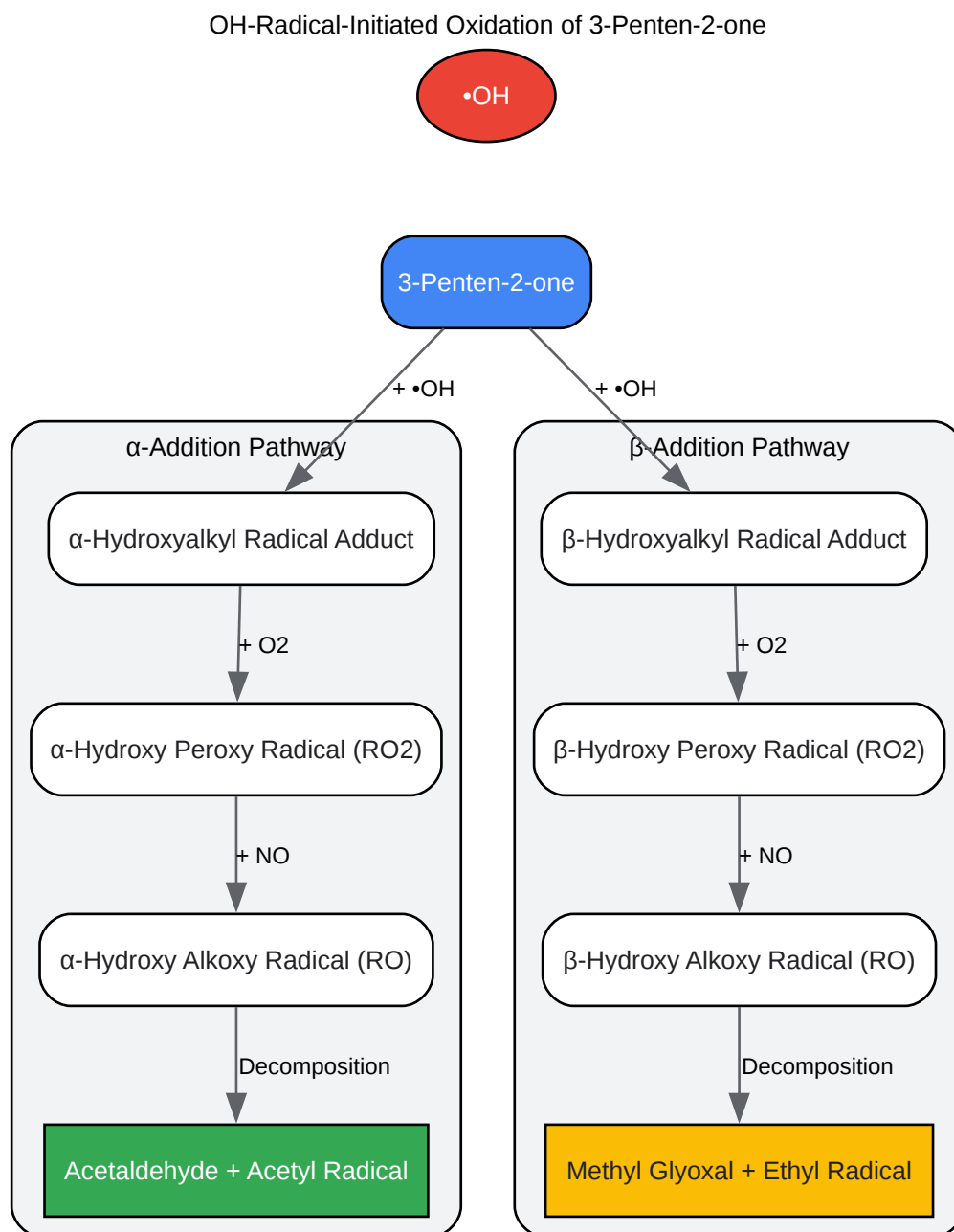
However, a common approach for determining the gas-phase enthalpy of formation involves:

- **Experimental Determination of Liquid-Phase Enthalpy of Formation:** This is often derived from the experimental enthalpy of combustion, as is the case here. The enthalpy of formation of the liquid ($\Delta_f H^\circ(\text{liquid})$) is calculated from the enthalpy of combustion ($\Delta_c H^\circ(\text{liquid})$) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).
- **Determination of Enthalpy of Vaporization:** The enthalpy of vaporization ($\Delta_{\text{vap}} H^\circ$) is the heat required to transform the substance from a liquid to a gas at a constant temperature and pressure. This can be determined experimentally using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), or by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.
- **Calculation of Gas-Phase Enthalpy of Formation:** The gas-phase enthalpy of formation is then calculated by summing the liquid-phase enthalpy of formation and the enthalpy of vaporization:

$$\Delta_f H^\circ(\text{gas}) = \Delta_f H^\circ(\text{liquid}) + \Delta_{\text{vap}} H^\circ$$

Atmospheric Oxidation Pathway of 3-Penten-2-one

Understanding the reaction pathways of volatile organic compounds in the atmosphere is critical for environmental and atmospheric chemistry. The OH-radical-initiated oxidation is a primary degradation pathway for many organic molecules. The following diagram illustrates the proposed mechanism for the atmospheric oxidation of **3-Penten-2-one**.



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OH-Radical-Initiated Oxidation of 3-Penten-2-one

This pathway demonstrates the initial addition of a hydroxyl radical to the carbon-carbon double bond, leading to two possible radical adducts. These adducts then react with molecular oxygen and nitric oxide in the atmosphere, ultimately decomposing into smaller, oxygenated organic compounds. This process is significant for understanding the formation of secondary organic aerosols and other atmospheric pollutants.

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References

- 1. 3-Penten-2-one [webbook.nist.gov]
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